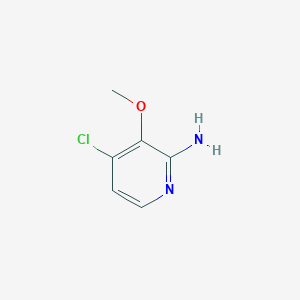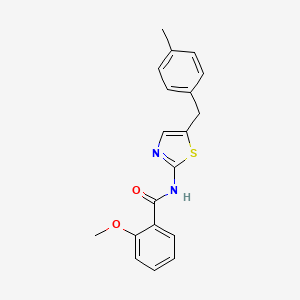![molecular formula C23H16N4O2 B2673127 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione CAS No. 371214-06-1](/img/structure/B2673127.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione is a useful research compound. Its molecular formula is C23H16N4O2 and its molecular weight is 380.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
Research indicates that 1,4-naphthoquinone-1,2,3-triazole hybrids show promising cytotoxic activity against various cancer cell lines, including MCF-7, HT-29, and MOLT-4. Notably, derivatives containing 4-trifluoromethyl-benzyl and 4-tert-butyl-benzyl groups demonstrated significant cytotoxic potential. These compounds, including aminonaphthoquinone-1,2,3-triazole derivatives, can potentially be developed as anticancer agents (Gholampour et al., 2019).
Cytotoxic Evaluation in Cancer Research
The synthesis of 1,2-naphthoquinone compounds tethered to 1,2,3-1H-triazoles resulted in compounds with enhanced cytotoxic activity against cancer cell lines like HCT-116 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma). These findings suggest that 1,2,3-1H-triazole derivatives could be influential in cancer treatment strategies (Chipoline et al., 2018).
Biological Evaluation in Cancer and Antioxidant Activity
3-Amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives, synthesized from 1,4-Naphthoquinones, have shown potential in molecular docking, cytotoxicity against cervical cancer cell line (HeLa), and antioxidant activity. Compound 3d, in particular, exhibited high inhibition in DPPH and ABTS antioxidant activity evaluation, suggesting its potential as an anticancer and antioxidant agent (Kumar et al., 2019).
Antibacterial Activity
Novel heterocyclic ligands and their metal complexes, including compounds like 2-[(5-fluoro-1,3-benzothiazol-2-yl)amino]naphthalene-1,4-dione, demonstrated varied antibacterial activities. Specifically, the Ni(II) complex exhibited significant antibacterial results, hinting at potential applications in combating bacterial infections (Ekennia et al., 2018).
Synthesis of Diketopyrrolopyrrole Based Copolymers
Research on diketopyrrolopyrrole (DPP) based donor-acceptor copolymers, involving electron withdrawing and donating comonomers, highlights their use in organic thin-film transistor (OTFT) devices. These polymers exhibit promising p-channel and ambipolar behavior, indicating potential applications in electronic devices (Sonar et al., 2014).
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)-3-(3-methylanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-14-7-6-8-15(13-14)24-20-21(27-19-12-5-4-11-18(19)25-26-27)23(29)17-10-3-2-9-16(17)22(20)28/h2-13,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNKCSXMIQPRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2673047.png)
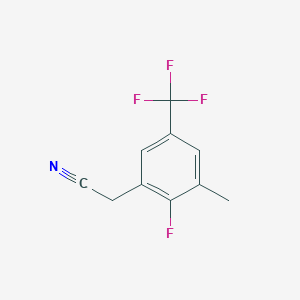
![methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2673049.png)

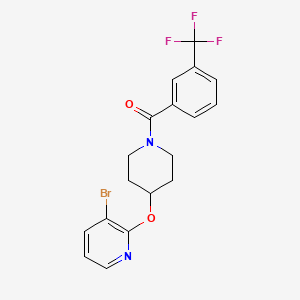
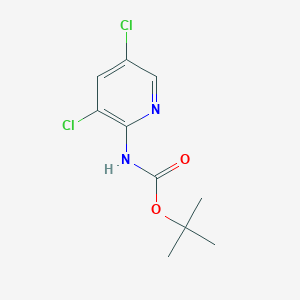

methanone](/img/structure/B2673058.png)

